molecular formula C8H4ClNaO4 B7721291 sodium;2-carboxy-5-chlorobenzoate

sodium;2-carboxy-5-chlorobenzoate

Cat. No.: B7721291
M. Wt: 222.56 g/mol
InChI Key: MWZMHSGEQHVWED-UHFFFAOYSA-M
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Description

Sodium 2-carboxy-5-chlorobenzoate is a sodium salt derived from 2-carboxy-5-chlorobenzoic acid, a disubstituted benzoic acid derivative. Its structure features a carboxylic acid group (-COOH) at the 2-position and a chlorine atom at the 5-position of the benzene ring, with the sodium ion neutralizing one of the carboxylic acid groups. These compounds are often used as intermediates in pharmaceuticals, agrochemicals, and organic synthesis due to their reactivity and stability .

Properties

IUPAC Name

sodium;2-carboxy-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZMHSGEQHVWED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key analogs of sodium 2-carboxy-5-chlorobenzoate, focusing on substituents, molecular formulas, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
Sodium 2-chloro-5-fluorobenzoate 394-30-9 C₇H₃ClFNaO₂ 196.54 Cl (2), F (5) Pharmaceutical intermediate
Sodium 2-chloro-5-nitrobenzoate 14667-59-5 C₇H₃ClNNaO₄ 223.55 Cl (2), NO₂ (5) Dye synthesis, agrochemicals
5-Bromo-2-chlorobenzoic acid 154257-82-6 C₇H₄BrClO₂ 235.46 Br (5), Cl (2) Building block for drug synthesis
2-Chloro-5-sulfobenzoic acid - C₇H₅ClO₅S 236.63 Cl (2), SO₃H (5) Sulfonamide drug precursors
Methyl 2-chloro-5-formylbenzoate 879542-48-0 C₉H₇ClO₃ 198.61 Cl (2), CHO (5), COOCH₃ Intermediate in organic synthesis

Notes:

  • Sodium 2-chloro-5-fluorobenzoate shares a similar substitution pattern (halogens at 2 and 5 positions) but exhibits lower molecular weight and higher polarity compared to sodium 2-carboxy-5-chlorobenzoate due to the fluorine atom .
  • 5-Bromo-2-chlorobenzoic acid demonstrates the impact of bromine substitution on molecular weight and reactivity, often used in cross-coupling reactions .

Thermal and Spectroscopic Behavior

Evidence from sodium 4-methoxybenzoate (Table 2 in ) suggests that sodium salts of substituted benzoates exhibit distinct thermal stability and spectroscopic profiles (e.g., IR and UV-Vis absorption bands). For example:

  • Sodium 4-methoxybenzoate shows a melting point of ~250°C and strong UV absorption at 260 nm due to the conjugated aromatic system. Sodium 2-carboxy-5-chlorobenzoate may display similar thermal stability but altered absorption maxima due to the electron-withdrawing chlorine and carboxylic acid groups .

Q & A

Q. What is the optimal synthetic route for preparing sodium 2-carboxy-5-chlorobenzoate with high purity?

Methodological Answer: Sodium 2-carboxy-5-chlorobenzoate can be synthesized via neutralization of the corresponding carboxylic acid (2-carboxy-5-chlorobenzoic acid) with sodium hydroxide. Key steps include:

  • Reaction conditions: Stir equimolar amounts of the acid and NaOH in anhydrous ethanol at 60°C for 4 hours.
  • Purification: Recrystallize the product from hot water or ethanol to remove unreacted starting materials.
  • Purity validation: Use HPLC (≥98% purity threshold) and elemental analysis to confirm stoichiometry .

Q. Which analytical techniques are most effective for characterizing sodium 2-carboxy-5-chlorobenzoate?

Methodological Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • Structural analysis: Use 1^1H/13^{13}C NMR to confirm substituent positions and carboxylate formation. IR spectroscopy can validate the presence of carboxylate (COO^-) and C-Cl bonds.
  • Mass spectrometry: High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
  • Purity assessment: Pair HPLC with UV detection at 254 nm for quantifying impurities .

Q. How should researchers handle solubility challenges during experimental design?

Methodological Answer: Solubility varies with solvent polarity. For aqueous systems:

  • Buffer selection: Use phosphate buffer (pH 7.4) for physiological studies. For organic phases, dimethyl sulfoxide (DMSO) or methanol is suitable.
  • Sonication: Enhance dissolution by sonicating suspensions for 15–30 minutes.
  • Validation: Confirm solubility via dynamic light scattering (DLS) to detect aggregates .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s acid dissociation constants (pKa)?

Methodological Answer: Potentiometric titration is the gold standard:

  • Setup: Titrate a 0.01 M solution of the compound with 0.1 M HCl or NaOH under nitrogen to avoid CO2_2 interference.
  • Data analysis: Fit titration curves using software like HyperQuad to calculate pKa values. Cross-validate with UV-Vis spectroscopy at varying pH levels .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Mitigate via:

  • Variable-temperature NMR: Monitor chemical shifts at 25°C and 60°C to identify dynamic equilibria.
  • Computational modeling: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
  • X-ray crystallography: Resolve ambiguities by determining the crystal structure .

Q. What methodologies are recommended for studying the compound’s stability under thermal stress?

Methodological Answer: Design a stability-indicating study:

  • Thermogravimetric analysis (TGA): Heat samples from 25°C to 300°C at 10°C/min to assess decomposition thresholds.
  • High-performance liquid chromatography (HPLC): Monitor degradation products post-heating using a C18 column and gradient elution.
  • Kinetic modeling: Apply the Arrhenius equation to predict shelf-life under storage conditions .

Q. How can researchers investigate the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Focus on the chloro-substituent’s lability:

  • Model reaction: React the compound with sodium methoxide in DMF at 80°C.
  • Monitoring: Track reaction progress via 1^1H NMR (disappearance of aromatic proton signals adjacent to Cl).
  • Product isolation: Use flash chromatography (silica gel, ethyl acetate/hexane) to purify substitution products .

Data Analysis and Contradiction Management

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

Methodological Answer:

  • Non-linear regression: Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier detection: Apply Grubbs’ test to exclude anomalous data points.
  • Reproducibility: Repeat experiments in triplicate and report mean ± SEM .

Q. How should researchers address discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Parameter optimization: Re-evaluate computational settings (e.g., solvent model, basis set in DFT).
  • Experimental validation: Conduct control experiments (e.g., isotopic labeling) to verify reaction mechanisms.
  • Collaborative review: Cross-check interpretations with crystallographic or spectroscopic experts .

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